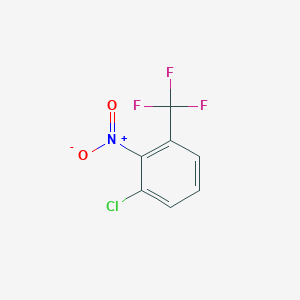

3-Chloro-2-nitrobenzotrifluoride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECBOHAXBNGMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264240 | |

| Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-70-9 | |

| Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-nitrobenzotrifluoride

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-nitrobenzotrifluoride, with a focus on its molecular characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular information for this compound is summarized in the table below, providing a clear and accessible reference for key quantitative data.

| Property | Value | Citations |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2][3][4] |

| Molecular Weight | 225.55 g/mol | [1][2][3][5] |

Synthesis and Reactivity

This compound is a substituted aromatic compound whose reactivity is significantly influenced by the electron-withdrawing nature of the trifluoromethyl (-CF₃), nitro (-NO₂), and chloro (-Cl) groups. This electron deficiency makes the aromatic ring susceptible to certain types of reactions.

The synthesis of this compound typically involves the nitration of a halogenated benzotrifluoride precursor. The regiochemistry of the nitration is directed by the existing substituents on the aromatic ring.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general methodology can be inferred from the synthesis of structurally related compounds, such as other chloronitrobenzotrifluoride isomers. The following is a generalized protocol for the nitration of a chlorobenzotrifluoride.

General Protocol for Nitration of a Chlorobenzotrifluoride Intermediate:

-

Reaction Setup: A solution of the chlorobenzotrifluoride starting material is prepared in a suitable solvent within a reaction vessel equipped with a stirrer and a means for temperature control.

-

Addition of Nitrating Agent: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the reaction mixture while maintaining a specific temperature range to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the consumption of the starting material and the formation of the product.

-

Workup: Upon completion of the reaction, the mixture is carefully quenched, often by pouring it over ice. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed to remove any residual acid and dried. The solvent is then removed under reduced pressure, and the crude product is purified, typically by distillation or chromatography, to yield the desired chloronitrobenzotrifluoride.

It is important to note that the specific reaction conditions, such as temperature, reaction time, and the ratio of reagents, would need to be optimized for the synthesis of this compound.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key steps from the precursor to the final product.

Caption: Conceptual workflow for the synthesis of this compound.

References

- 1. This compound | 386-70-9 | Benchchem [benchchem.com]

- 2. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 3. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]

- 4. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-Chloro-2-nitrobenzotrifluoride, a compound of interest for various applications in the pharmaceutical and agrochemical industries. Due to the challenges associated with the direct nitration of 3-chlorobenzotrifluoride, which unfavorably yields the desired isomer due to electronic and steric effects, an alternative multi-step synthesis is proposed. This guide provides a detailed examination of each step, including reaction conditions and expected outcomes, based on established chemical principles and analogous transformations found in the literature.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2-aminobenzotrifluoride. This strategy focuses on introducing the chloro substituent at the desired position, guided by the directing effect of the amino group, followed by the conversion of the amino group to a nitro functionality.

A visual representation of this proposed pathway is provided below:

Figure 1. Proposed synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step in the proposed synthesis of this compound.

Step 1: Chlorination of 2-Aminobenzotrifluoride

The initial step involves the electrophilic chlorination of 2-aminobenzotrifluoride. The amino group is a potent ortho-, para-director, leading to the formation of a mixture of chlorinated isomers.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, dissolve 2-aminobenzotrifluoride in a suitable inert solvent such as dichloromethane or acetic acid.

-

Chlorinating Agent: Slowly add a solution of chlorine (Cl₂) in the same solvent to the reaction mixture at a controlled temperature, typically between 0 and 10 °C, to minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess chlorine. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product mixture with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.

Quantitative Data:

The chlorination of o-aminobenzotrifluoride is known to produce a mixture of isomers. The expected major products are 2-amino-5-chlorobenzotrifluoride and 2-amino-3-chlorobenzotrifluoride, along with some dichlorinated byproducts. The ratio of these isomers is dependent on the reaction conditions.

| Product | Expected Yield (Corrected) | Reference |

| 2-Amino-5-chlorobenzotrifluoride | ~65% | [1] |

| 2-Amino-3-chlorobenzotrifluoride | ~25% | [1] |

| 2-Amino-3,5-dichlorobenzotrifluoride | ~21% | [1] |

Table 1. Expected product distribution for the chlorination of 2-aminobenzotrifluoride.

Step 2: Separation of 2-Amino-3-chlorobenzotrifluoride

The successful synthesis of the target molecule hinges on the effective separation of the desired 2-amino-3-chlorobenzotrifluoride isomer from the product mixture.

Experimental Protocol:

-

Chromatography: Employ column chromatography on silica gel to separate the isomers.

-

Eluent System: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should be optimized to achieve good separation.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify those containing the pure 2-amino-3-chlorobenzotrifluoride.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated 2-amino-3-chlorobenzotrifluoride.

Step 3: Conversion of the Amino Group to a Nitro Group

The final step involves the transformation of the amino group of 2-amino-3-chlorobenzotrifluoride into a nitro group. This is typically achieved through a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization:

-

Dissolve 2-amino-3-chlorobenzotrifluoride in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.

-

-

Sandmeyer-type Reaction:

-

In a separate flask, prepare a solution or suspension of a copper(I) or copper(II) salt (e.g., Cu₂O or CuSO₄) and a nitrite salt (e.g., sodium nitrite) in water.

-

Slowly add the cold diazonium salt solution to the copper-nitrite mixture. Vigorous nitrogen evolution is typically observed.

-

Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

-

Discussion

The proposed synthetic route offers a logical approach to overcome the regioselectivity challenges of direct nitration. The key to this pathway is the successful separation of the 2-amino-3-chlorobenzotrifluoride isomer in Step 2. The efficiency of this separation will significantly impact the overall yield of the final product. The final conversion of the amino group to a nitro group via a Sandmeyer-type reaction is a well-established transformation in organic synthesis.

Further optimization of reaction conditions for each step, particularly the chlorination and the isomer separation, will be crucial for developing a robust and efficient synthesis of this compound. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this valuable compound.

References

In-Depth Technical Guide to 3-Chloro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 3-Chloro-2-nitrobenzotrifluoride. This fluorinated aromatic compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document consolidates available data on its synthesis and spectral properties, offering detailed experimental protocols and structured data for laboratory applications.

Chemical Structure and Properties

This compound, with the CAS Number 386-70-9, is a substituted aromatic compound. Its structure features a benzene ring functionalized with a chlorine atom at position 3, a nitro group at position 2, and a trifluoromethyl group. The presence of these three distinct functional groups imparts unique electronic properties and reactivity to the molecule. The trifluoromethyl and nitro groups are strong electron-withdrawing groups, which makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃ClF₃NO₂ |

| Molecular Weight | 225.55 g/mol [1] |

| CAS Number | 386-70-9[1] |

| Appearance | Pale yellow to light brown liquid (predicted) |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic nitration of 3-chlorobenzotrifluoride.[1] The trifluoromethyl group is a meta-directing deactivator, while the chloro group is an ortho-, para-directing deactivator. In this case, the directing effects of both substituents favor the introduction of the nitro group at the 2- and 6-positions.

Experimental Protocol: Nitration of 3-Chlorobenzotrifluoride

This protocol is a representative procedure based on the general method for the nitration of benzotrifluoride derivatives.

Materials:

-

3-Chlorobenzotrifluoride

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

To this nitrating mixture, add 3-chlorobenzotrifluoride dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be carefully maintained between 0-10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Diagram 1: Synthesis Workflow of this compound

References

Spectroscopic Analysis of 3-Chloro-2-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-nitrobenzotrifluoride (CAS No. 386-70-9). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its functional groups and available information for related compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this and similar aromatic compounds.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol .[1][2] Its structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on the benzene ring, makes it a compound of interest in synthetic chemistry and potentially in the development of pharmaceuticals and agrochemicals. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-4 | 7.8 - 8.2 | d (doublet) | J ≈ 8-9 |

| H-5 | 7.6 - 7.9 | t (triplet) | J ≈ 8-9 |

| H-6 | 7.9 - 8.3 | d (doublet) | J ≈ 8-9 |

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is anticipated to display six signals for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts will be significantly influenced by the substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-CF₃) | 125 - 135 (quartet, J ≈ 270-280 Hz) |

| C-2 (C-NO₂) | 145 - 155 |

| C-3 (C-Cl) | 130 - 140 |

| C-4 | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 115 - 125 |

| CF₃ | 120 - 130 (quartet, J ≈ 30-40 Hz) |

Note: These are estimated values. Actual chemical shifts may vary.

Predicted IR Spectroscopy Data

A detailed experimental FT-IR spectrum for this compound is not available in published literature.[1] However, characteristic absorption bands can be predicted based on its functional groups.[1]

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1530 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1370 - 1335 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-F (in CF₃) | Stretching | 1350 - 1100 | Strong |

| C-Cl | Stretching | 850 - 550 | Medium to Strong |

Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a substituted benzotrifluoride.

| Parameter | Value |

| Molecular Formula | C₇H₃ClF₃NO₂ |

| Molecular Weight | 225.55 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 225 |

| Key Fragmentation Peaks | Loss of NO₂, Cl, CF₃ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra of aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Volumetric flasks and pipettes

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3]

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[3]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set appropriate spectral width, acquisition time, and relaxation delay for optimal data quality.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier Transform Infrared (FT-IR) spectrometer

-

Sample holder (e.g., salt plates (NaCl or KBr) for thin films or mulls, or an Attenuated Total Reflectance (ATR) accessory)

-

Spatula

-

Mortar and pestle (for mulls)

-

Nujol (mineral oil) or other mulling agent

-

Volatile solvent for cleaning (e.g., hexane, acetone)

-

Sample of this compound

Procedure (using ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean. Clean with a soft tissue dampened with a volatile solvent if necessary.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Direct insertion probe or Gas Chromatography (GC) inlet

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Vials and micropipettes

-

Sample of this compound

Procedure (using Direct Insertion Probe with EI):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Apply a small drop of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

-

-

Instrument Setup:

-

Insert the probe into the mass spectrometer's ion source.

-

Set the ion source parameters (e.g., electron energy, typically 70 eV for EI).

-

Set the mass analyzer to scan the desired m/z range.

-

-

Data Acquisition:

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire the mass spectra as the sample enters the ion source.

-

-

Data Processing:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed spectrum with spectral libraries if available.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

A typical workflow for the spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire such data. For definitive structural confirmation, obtaining experimental spectra is essential. Researchers are encouraged to consult specialized spectroscopic databases and literature for any newly published experimental data.

References

The Solubility of 3-Chloro-2-nitrobenzotrifluoride: A Technical Guide for Researchers

An In-depth Analysis for Drug Development and Scientific Research

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for its synthesis.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents remains limited in publicly available literature. However, qualitative assessments consistently indicate its solubility in common non-polar and polar aprotic solvents. For comparative purposes, the aqueous solubility of a structural isomer, 5-Chloro-2-nitrobenzotrifluoride, is presented.

| Solvent Class | Specific Solvent | Solubility of this compound | Quantitative Data for Isomer (5-Chloro-2-nitrobenzotrifluoride) |

| Alcohols | Methanol, Ethanol | Soluble | Not Available |

| Ketones | Acetone | Soluble | Not Available |

| Esters | Ethyl Acetate | Soluble | Not Available |

| Ethers | Diethyl Ether | Soluble | Not Available |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Not Available |

| Water | Insoluble | 168 mg/L (at 20 °C)[1][2] |

Note: The provided quantitative data is for the isomer 5-Chloro-2-nitrobenzotrifluoride and should be used as an estimation for comparative purposes only.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This protocol is adapted from standard laboratory procedures for solubility assessment of organic compounds.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and allow it to equilibrate for a minimum of 24 hours with continuous agitation (e.g., using a magnetic stirrer or orbital shaker) to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Transfer the filtered solution to a pre-weighed evaporating dish or a vial suitable for solvent evaporation.

-

Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely evaporated, re-weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

-

Synthesis Workflow for Chloronitrobenzotrifluoride Derivatives

The synthesis of this compound and its isomers typically involves a multi-step process starting from a substituted benzotrifluoride. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized workflow for the synthesis of this compound.

References

3-Chloro-2-nitrobenzotrifluoride safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for 3-Chloro-2-nitrobenzotrifluoride (CAS No. 386-70-9). Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this specific isomer, this document consolidates information from various chemical suppliers and databases. Researchers should exercise caution and verify this information with their own internal safety assessments and supplier-specific documentation.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene, 2-Nitro-3-trifluoromethylchlorobenzene |

| CAS Number | 386-70-9 |

| Molecular Formula | C₇H₃ClF₃NO₂[1][2] |

| Molecular Weight | 225.55 g/mol [1][2][3][4] |

| InChI Key | ZECBOHAXBNGMSP-UHFFFAOYSA-N[4] |

Physical and Chemical Properties

The available data on the physical and chemical properties of this compound is summarized below. It is important to note that this information is compiled from various chemical supplier websites and may not have been independently verified by a regulatory body.

| Property | Value | Source |

| Appearance | Low-Melting Solid[3] | CymitQuimica |

| Purity | ≥95%[3] | CymitQuimica |

| Boiling Point | 234.4°C at 760 mmHg | Career Henan Chemical Co. |

| Density | 1.537 g/cm³ | Career Henan Chemical Co. |

| Flash Point | 95.6°C | Career Henan Chemical Co. |

| Refractive Index | 1.493 | Career Henan Chemical Co. |

| Water Solubility | Soluble | Career Henan Chemical Co. |

Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance. The GHS hazard statements and precautionary statements are crucial for safe handling.

GHS Hazard Pictogram:

Signal Word: Warning

GHS Hazard Statements:

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H320 | Causes eye irritation. |

| H335 | May cause respiratory irritation. |

GHS Precautionary Statements:

| Code | Statement |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available in the searched resources. Researchers should consult specific batch documentation from their supplier or conduct their own analytical testing to confirm these properties.

The synthesis of this compound typically involves the nitration of 3-chlorobenzotrifluoride.[4] The reactivity of the compound is influenced by the electron-withdrawing properties of the trifluoromethyl and nitro groups, making the aromatic ring susceptible to nucleophilic aromatic substitution, primarily at the chlorine position.[4]

Hazard and Precautionary Relationship Diagram

The following diagram illustrates the logical flow from the hazard identification of this compound to the necessary precautionary measures.

References

Commercial Suppliers of 3-Chloro-2-nitrobenzotrifluoride: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the timely procurement of high-purity chemical intermediates is a critical step in the research and development pipeline. 3-Chloro-2-nitrobenzotrifluoride (CAS No. 386-70-9), a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is available from a select group of commercial suppliers. This technical guide provides an in-depth overview of these suppliers, available product specifications, and the chemical's utility in synthetic applications.

Supplier Landscape and Product Specifications

A survey of the chemical supplier landscape reveals several sources for this compound. The following table summarizes the available quantitative data from prominent suppliers to facilitate a comparative analysis for procurement.

| Supplier | Brand/Distributor | Purity | Available Quantities | Form |

| Allfluoro Pharmaceutical Co., Ltd. | Allfluoro | Inquire | Inquire | Inquire |

| Apollo Scientific | CymitQuimica | ≥95% | Inquire | Low-Melting Solid[1] |

| Benchchem | Benchchem | Inquire | Inquire | Inquire |

| Parchem | Parchem | Inquire | Inquire | Inquire |

Note: "Inquire" indicates that the supplier should be contacted directly for the most current information on product specifications, availability, and pricing.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring, facilitating the displacement of the chloro substituent by a variety of nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures.

A common synthetic transformation involving this compound is the reduction of the nitro group to an amine. This yields 3-chloro-2-aminobenzotrifluoride, a valuable precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules.[2]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound:

Objective: To displace the chlorine atom with a representative nucleophile (e.g., a primary or secondary amine).

Materials:

-

This compound

-

Nucleophile (e.g., morpholine, piperidine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Inert gas (e.g., Nitrogen, Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous polar aprotic solvent.

-

Add the nucleophile (1.1-1.5 eq) to the solution.

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing Workflows

To aid researchers in the procurement and application of this compound, the following diagrams illustrate key logical and experimental workflows.

Caption: A logical workflow for the identification and selection of a commercial supplier for a chemical intermediate.

Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.

References

The Electron-Deficient Heart: An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the electronic landscape of 3-Chloro-2-nitrobenzotrifluoride, a polysubstituted benzene derivative of significant interest in medicinal chemistry and materials science. The convergence of three strongly electron-withdrawing substituents on a single aromatic ring creates a molecule with unique reactivity and properties, governed by a complex interplay of inductive and resonance effects. This guide will dissect these electronic influences, provide a framework for their quantitative assessment, and detail the experimental protocols necessary for such determinations.

Deciphering the Electronic Architecture: Inductive and Resonance Effects

The electronic character of this compound is dominated by the cumulative electron-withdrawing nature of its substituents: a chloro group, a nitro group, and a trifluoromethyl group. These effects can be understood through the concepts of induction and resonance.

-

Inductive Effect (-I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. All three substituents in this compound are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma (σ) bonds.[1][2] The trifluoromethyl group (-CF₃) is one of the most powerful -I substituents due to the high electronegativity of the three fluorine atoms.[3] The nitro group (-NO₂) also possesses a very strong -I effect, followed by the chloro group (-Cl).[4][5]

-

Resonance Effect (-R/+R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.

-

The nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are strong -R (or -M, mesomeric) groups. They withdraw π-electron density from the ring, further deactivating it.[1][2] This withdrawal is most pronounced at the ortho and para positions.

-

The chloro group (-Cl) , while inductively withdrawing, is capable of a +R effect due to the presence of lone pairs of electrons on the chlorine atom that can be donated to the aromatic ring.[6] However, for halogens, the strong -I effect typically outweighs the weaker +R effect, leading to an overall deactivation of the ring.[4]

-

The combination of these effects in this compound results in a highly electron-deficient aromatic ring, significantly deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution.[3]

Quantitative Assessment: The Hammett Equation and Substituent Constants

The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[7][8] It relates the equilibrium constant (K) or rate constant (k) of a reaction for a substituted aromatic compound to the corresponding constant for the unsubstituted compound through the equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant , which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects.

For polysubstituted systems like this compound, the overall substituent effect can often be estimated by the simple addition of the individual substituent constants (σ).[9]

Table 1: Hammett Substituent Constants (σ) for Individual Substituents

| Substituent | σ_meta | σ_para |

| Cl | 0.37 | 0.23 |

| NO₂ | 0.71 | 0.78 |

| CF₃ | 0.43 | 0.54 |

Data sourced from various standard texts and compilations.

To estimate the total electronic effect on a reaction center at a specific position on the ring of this compound, the relevant σ values for each substituent relative to that position would be summed. For example, for a reaction at the 5-position, the chloro group is in the meta position, the nitro group is in the para position, and the trifluoromethyl group is in the meta position.

Estimated Total Substituent Constant (Σσ) for a Reaction at the 5-Position:

Σσ = σ_meta(Cl) + σ_para(NO₂) + σ_meta(CF₃) Σσ = 0.37 + 0.78 + 0.43 = 1.58

This high positive value indicates a very strong cumulative electron-withdrawing effect at this position, which would significantly increase the rate of a reaction that is favored by electron withdrawal (positive ρ) and decrease the rate of a reaction favored by electron donation (negative ρ).

Experimental Protocols for Determining Electronic Effects

The quantitative electronic influence of the substituents in this compound can be experimentally determined through several well-established methods.

Determination of Acidity Constants (pKa)

This method involves synthesizing the corresponding carboxylic acid derivative, 3-Chloro-2-nitro-5-(trifluoromethyl)benzoic acid, and measuring its pKa. The Hammett substituent constant can then be calculated using the pKa of unsubstituted benzoic acid as a reference.

Experimental Workflow:

-

Synthesis of 3-Chloro-2-nitro-5-(trifluoromethyl)benzoic acid: This can be achieved through oxidation of the corresponding toluene derivative or other suitable synthetic routes.

-

Potentiometric Titration:

-

A standard solution of the synthesized benzoic acid derivative is prepared in a suitable solvent system (e.g., water or a mixed aqueous-organic solvent).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the half-equivalence point of the titration curve.[1]

-

-

Spectrophotometric Determination:

-

The UV-Vis spectrum of the benzoic acid derivative is recorded at various pH values.

-

The pKa is determined by analyzing the changes in absorbance at a wavelength where the acidic and basic forms of the molecule have different extinction coefficients.[10]

-

Kinetic Studies of Ester Hydrolysis

The rate of hydrolysis of a corresponding ester derivative, such as ethyl 3-chloro-2-nitro-5-(trifluoromethyl)benzoate, can be measured and compared to the rate of hydrolysis of ethyl benzoate to determine the Hammett constant.

Experimental Protocol:

-

Synthesis of the Ester: The benzoic acid derivative is esterified (e.g., using ethanol and an acid catalyst).

-

Kinetic Measurements:

-

The hydrolysis reaction is initiated by adding a known concentration of a base (e.g., NaOH) to a solution of the ester.

-

The progress of the reaction is monitored over time. This can be done by:

-

Spectrophotometry: If one of the products has a distinct UV-Vis absorbance.[4]

-

Conductivity: Monitoring the change in conductivity as the ionic concentration changes.

-

Quenching and Titration: Taking aliquots at different time points, quenching the reaction, and titrating the remaining base.

-

-

-

Data Analysis: The rate constant (k) is determined from the kinetic data, and the Hammett equation is used to calculate σ.

Spectroscopic Correlation: ¹³C NMR Chemical Shifts

The electronic effects of substituents can also be probed using ¹³C NMR spectroscopy. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the local electron density. A good correlation often exists between the ¹³C chemical shifts of the para-carbon and the Hammett σ_p constant.[2][6]

Experimental Approach:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

¹³C NMR Spectrum Acquisition: A high-resolution ¹³C NMR spectrum is recorded.

-

Signal Assignment: The signals for each carbon atom in the aromatic ring are assigned using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (HSQC, HMBC).

-

Correlation Analysis: The chemical shifts are compared with those of a reference compound (e.g., benzene) and correlated with known Hammett constants to provide a qualitative and semi-quantitative measure of the electronic effects.

Conclusion

The electronic properties of this compound are characterized by a profound electron deficiency due to the synergistic inductive and resonance effects of its three substituents. This understanding is critical for predicting its reactivity in various chemical transformations, a key consideration in the design and development of novel pharmaceuticals and functional materials. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of these electronic effects, enabling a deeper and more precise understanding of this versatile chemical entity.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.viu.ca [web.viu.ca]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. pharmacy180.com [pharmacy180.com]

- 9. RSC - Page load error [pubs.rsc.org]

- 10. asianpubs.org [asianpubs.org]

Role of trifluoromethyl and nitro groups in reactivity

An In-depth Technical Guide to the Role of Trifluoromethyl and Nitro Groups in Reactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of specific functional groups is a cornerstone of modern chemical synthesis and drug design. Among the most powerful and widely utilized are the trifluoromethyl (−CF₃) and nitro (−NO₂) groups. Both are potent electron-withdrawing groups that profoundly modulate the electronic, steric, and physicochemical properties of a parent molecule. This guide provides a detailed technical analysis of how these groups influence chemical reactivity, with a focus on their application in the pharmaceutical sciences. We will explore their fundamental electronic effects, present quantitative data on their impact on acidity and lipophilicity, detail key experimental protocols for their introduction into molecules, and illustrate their strategic role in drug development through the concept of bioisosterism.

Core Principles: Electronic and Steric Effects

The reactivity endowed by the trifluoromethyl and nitro groups stems primarily from their potent electron-withdrawing nature. This is a consequence of both inductive and resonance effects.

-

Trifluoromethyl Group (−CF₃): The −CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] Its effect is almost entirely due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the rest of the molecule through the sigma bond framework.[1][2] It does not possess a significant resonance effect.

-

Nitro Group (−NO₂): The −NO₂ group withdraws electron density through both a strong inductive effect (-I) , due to the electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-M or -R) when attached to a π-system like an aromatic ring.[3][4] The nitrogen atom bears a formal positive charge in its resonance structures, allowing it to delocalize and withdraw electron density from the π-system effectively.[5]

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using parameters such as Hammett constants, while physicochemical properties like lipophilicity and steric bulk are described by Hansch π values and van der Waals volumes, respectively.

Data Presentation: Electronic and Physicochemical Properties

These tables summarize key quantitative parameters for the −CF₃ and −NO₂ groups, providing a basis for direct comparison.

Table 1: Hammett Substituent Constants (σ) Hammett constants quantify the electron-donating or -withdrawing influence of a substituent on an aromatic ring. Positive values indicate electron withdrawal.

| Substituent | σ_meta_ (Inductive) | σ_para_ (Inductive + Resonance) | Reference(s) |

| −H (Reference) | 0.00 | 0.00 | |

| −CF₃ | 0.43 | 0.54 | [6] |

| −NO₂ | 0.71 | 0.78 | [6] |

Table 2: Key Physicochemical and Steric Properties The Hansch constant (π) measures a substituent's contribution to lipophilicity (logP). Positive values indicate increased lipophilicity. Steric volume is a measure of the group's size.

| Substituent | Hansch π Constant | van der Waals Volume (ų) | Reference(s) |

| −CH₃ (Methyl) | +0.56 | 22.4 | [4] |

| −CF₃ (Trifluoromethyl) | +0.88 | 42.6 | [1][4] |

| −NO₂ (Nitro) | -0.28 | ~30-35 (estimated) | |

| −CH(CH₃)₂ (Isopropyl) | +1.53 | 64.9 | [4] |

Impact on Chemical Reactivity and Properties

The potent electronic withdrawal of these groups has profound consequences for molecular acidity, stability, and reactivity in key chemical transformations.

Modulation of Acidity

By stabilizing the conjugate base through inductive and/or resonance effects, both groups significantly increase the acidity of nearby protons, most notably on carboxylic acids and phenols. A lower pKa value indicates a stronger acid.

Table 3: Comparative pKa Values of Substituted Benzoic Acids in Water

| Compound | Substituent | Position | pKa Value | Reference(s) |

| Benzoic Acid | −H | - | 4.20 | |

| 3-Nitrobenzoic Acid | −NO₂ | meta | 3.47 | [7][8] |

| 4-Nitrobenzoic Acid | −NO₂ | para | 3.44 | [3] |

| 3-(Trifluoromethyl)benzoic Acid | −CF₃ | meta | 3.86 | |

| 4-(Trifluoromethyl)benzoic Acid | −CF₃ | para | 3.69 - 4.05 | [3][9] |

As shown, both groups increase the acidity of benzoic acid. The −NO₂ group has a stronger acidifying effect due to its combined inductive and resonance effects, which are more effective at stabilizing the negative charge of the carboxylate anion.[5]

Aromatic Substitution Reactions

On an aromatic ring, both −CF₃ and −NO₂ act as:

-

Deactivating, meta-directing groups in electrophilic aromatic substitution (EAS). Their strong electron withdrawal reduces the nucleophilicity of the benzene ring, slowing the reaction rate.[2][4] The deactivation is strongest at the ortho and para positions, leaving the meta position as the least deactivated and thus the primary site of electrophilic attack.

-

Activating groups in nucleophilic aromatic substitution (SNA). By withdrawing electron density, they stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the attack of nucleophiles and displacement of a leaving group (e.g., a halide).

Role in Drug Design and Development

In medicinal chemistry, the introduction of −CF₃ and −NO₂ groups is a key strategy to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of a drug candidate.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the −CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Replacing a metabolically vulnerable methyl or hydrogen group with −CF₃ can significantly increase a drug's half-life.

-

Lipophilicity and Permeability: The −CF₃ group is highly lipophilic (π = +0.88), which can enhance a molecule's ability to cross biological membranes.[1] In contrast, the −NO₂ group is hydrophilic (π = -0.28), which can be used to increase water solubility.

-

Binding Affinity: The strong dipole and electron-accepting nature of these groups can lead to favorable electrostatic or hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.

Bioisosteric Replacement: −NO₂ to −CF₃

While the nitro group is a versatile synthetic handle, it is often considered a "structural alert" or toxicophore in drug development due to concerns about potential mutagenicity arising from its metabolic reduction to reactive hydroxylamines and nitroso species. A common strategy is to replace the −NO₂ group with a −CF₃ group, which acts as a bioisostere. This replacement often maintains or improves potency while eliminating the toxicity concerns associated with the nitro group and simultaneously enhancing metabolic stability and lipophilicity.

Key Experimental Protocols

The following sections provide representative, detailed methodologies for the introduction of −NO₂ and −CF₃ groups and a key reaction utilizing the reactivity of a nitroalkane.

Protocol 1: Electrophilic Aromatic Nitration of Benzene

This protocol describes the synthesis of nitrobenzene, a fundamental reaction for introducing a nitro group onto an aromatic ring.

Materials:

-

Concentrated Nitric Acid (HNO₃, ~68%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Benzene

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

Round-bottom flask (250 mL), condenser, separating funnel, distillation apparatus, ice bath.

Procedure:

-

Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, carefully add 25 mL of concentrated H₂SO₄. Cool the flask in an ice bath. Slowly and with constant swirling, add 21 mL of concentrated HNO₃ to the sulfuric acid. Keep the mixture cool.[9]

-

Addition of Benzene: While monitoring the temperature with a thermometer, add 17.5 mL of benzene dropwise to the cold nitrating mixture. The rate of addition should be controlled to maintain the internal temperature below 55 °C. Swirl the flask continuously during the addition.[9]

-

Reaction: After the addition is complete, fit the flask with a reflux condenser. Heat the mixture in a water bath to 60 °C for 45 minutes, with occasional shaking to ensure proper mixing.[9]

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 150 mL of cold water in a beaker. Stir and allow the layers to separate.

-

Isolation: Transfer the mixture to a separating funnel. Drain and discard the lower aqueous layer. Wash the organic layer (crude nitrobenzene) sequentially with water (2 x 50 mL) and 50 mL of 5% NaHCO₃ solution to neutralize any remaining acid.

-

Drying and Purification: Transfer the washed organic layer to a clean flask and dry it over anhydrous CaCl₂. Decant or filter the dried liquid into a distillation flask. Perform a simple distillation, collecting the fraction that boils between 206-211 °C.[9]

Protocol 2: Nucleophilic Trifluoromethylation of a Carbonyl using Ruppert-Prakash Reagent

This protocol describes the addition of a −CF₃ group to a ketone (e.g., acetophenone) using trimethyl(trifluoromethyl)silane (TMSCF₃), a widely used nucleophilic trifluoromethylating agent.

Materials:

-

Acetophenone

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon atmosphere setup, Schlenk flask, magnetic stirrer.

Procedure:

-

Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add acetophenone (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add trimethyl(trifluoromethyl)silane (1.2 mmol, 1.2 equiv.) to the stirred solution. Then, add the 1M TBAF solution in THF (0.1 mL, 0.1 equiv.) dropwise via syringe.

-

Reaction: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extraction: Transfer the mixture to a separating funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product (a trifluoromethylated silyl ether) can be purified by flash column chromatography on silica gel. The silyl ether can be cleaved to the alcohol if desired using acid (e.g., HCl in THF/water).

Protocol 3: The Henry (Nitro-Aldol) Reaction

This base-catalyzed reaction forms a C-C bond between a nitroalkane and a carbonyl compound, exploiting the acidity of the α-proton on the nitroalkane.

Materials:

-

Benzaldehyde

-

Nitromethane (CH₃NO₂)

-

Potassium hydroxide (KOH) or similar base

-

Methanol or an aqueous medium

-

Hydrochloric acid (HCl) for workup

Procedure:

-

Setup: In a flask equipped with a magnetic stirrer, dissolve benzaldehyde (10 mmol) in methanol (20 mL).

-

Addition of Reagents: Add nitromethane (12 mmol, 1.2 equiv.) to the solution. Cool the mixture in an ice bath.

-

Base Catalysis: Prepare a solution of KOH (1 mmol, 0.1 equiv.) in a small amount of methanol. Add this basic solution dropwise to the cooled reaction mixture while stirring vigorously. A precipitate may form.

-

Reaction: Continue stirring the reaction at a low temperature (0 °C to room temperature) for several hours until TLC analysis indicates the consumption of the starting aldehyde. The reaction is reversible and prone to elimination, so careful temperature control is important if the β-nitro alcohol is the desired product.

-

Workup: Cool the mixture in an ice bath and neutralize by slowly adding cold, dilute HCl until the pH is ~7.

-

Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude β-nitro alcohol can then be purified by column chromatography or recrystallization.

Conclusion

The trifluoromethyl and nitro groups are exceptionally powerful tools in the arsenal of the modern chemist. Their strong, predictable electron-withdrawing effects fundamentally alter the reactivity of molecules, enabling a vast range of chemical transformations and providing a means to fine-tune critical properties for specialized applications. In drug development, the −CF₃ group has become particularly prominent for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding. The strategic replacement of potentially toxic nitro moieties with the more robust trifluoromethyl group exemplifies the sophisticated application of physical organic principles to solve critical challenges in medicinal chemistry. A thorough understanding of the quantitative effects and experimental handling of these groups is essential for any professional engaged in the design and synthesis of novel, functional molecules.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)benzoic acid|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Human Metabolome Database: Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Strategic Utility of 3-Chloro-2-nitrobenzotrifluoride in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – 3-Chloro-2-nitrobenzotrifluoride, a highly functionalized aromatic compound, is a key intermediate in the synthesis of a diverse range of high-value organic molecules, including pharmaceuticals, agrochemicals, and specialty dyes. Its unique electronic properties, stemming from the presence of three distinct functional groups—a chloro, a nitro, and a trifluoromethyl group—on the benzene ring, render it a versatile building block for complex molecular architectures. This application note provides a detailed overview of its primary applications in organic synthesis, complete with experimental protocols and quantitative data for key transformations.

Core Reactivity and Synthetic Applications

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups, both potent electron-withdrawing moieties, create a highly electron-deficient aromatic system in this compound. This electronic profile dictates its reactivity, making it particularly susceptible to two primary classes of reactions: nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring activates the chlorine atom for displacement by various nucleophiles. This SNAr reaction is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

A general workflow for a typical SNAr reaction involving this compound is depicted below:

Application Notes and Protocols for the Reduction of 3-Chloro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 3-Chloro-2-nitrobenzotrifluoride to synthesize 3-Chloro-2-aminobenzotrifluoride. This transformation is a critical step in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs). The protocols outlined below cover several common and effective reduction methods, offering a range of options depending on the desired scale, available reagents, and sensitivity of other functional groups.

Introduction

3-Chloro-2-aminobenzotrifluoride is a valuable synthetic intermediate. The trifluoromethyl and amino groups on the benzene ring make it a key building block in medicinal chemistry and materials science. The selective reduction of the nitro group in this compound is the most common route for its preparation. The primary challenge in this transformation is to achieve high chemoselectivity, reducing the nitro group without affecting the chloro and trifluoromethyl substituents. This document details four widely used methods for this reduction: catalytic hydrogenation, reduction with iron in acetic acid, reduction with tin(II) chloride, and a catalyzed sodium borohydride reduction.

Data Presentation

The following table summarizes the quantitative data for the different methods of reducing this compound.

| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Ethanol | 50 | 2-4 | 85-90 | Potential for hydrodehalogenation. Raney Nickel can be an alternative to minimize this side reaction.[1] |

| Iron/Acetic Acid Reduction | Fe powder, Acetic Acid | Ethanol/Water | Reflux | 1-3 | >90 | A classic, cost-effective, and environmentally benign method with a simple work-up.[2] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | 70-80 | 1.5-3 | ~90 | A mild method, effective for substrates with other reducible functional groups.[3] |

| NaBH₄/NiCl₂·6H₂O Reduction | NaBH₄, NiCl₂·6H₂O (catalytic) | Acetonitrile/H₂O | Room Temperature | 0.1-0.5 | >95 | A very fast and high-yielding reaction at room temperature.[1][4][5] |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Chemical reduction of this compound.

Experimental Workflow

Caption: General experimental workflow for the reduction.

Comparison of Reduction Methods

Caption: Comparison of different reduction methods.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst. This method is highly efficient but requires careful monitoring to prevent over-reduction and dehalogenation.[1]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply

-

Filtration agent (e.g., Celite)

-

Standard glassware for hydrogenation

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at 50°C.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 3-Chloro-2-aminobenzotrifluoride.

Protocol 2: Reduction with Iron in Acetic Acid

This classic method utilizes inexpensive and readily available reagents and is suitable for large-scale synthesis.[2][6][7]

Materials:

-

This compound

-

Iron powder (fine grade)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Standard reflux apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water.

-

Heat the mixture to reflux and then add iron powder (3.0-5.0 eq) portion-wise.

-

Add glacial acetic acid (catalytic to stoichiometric amount) dropwise to the refluxing mixture.

-

Maintain the reaction at reflux and monitor its progress by TLC. The reaction is typically complete in 1-3 hours.

-

After completion, cool the reaction mixture to room temperature and filter through Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired product.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

This method is particularly useful when other sensitive functional groups are present in the molecule due to its mild nature.[3][8]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (optional, but can accelerate the reaction)

-

Sodium hydroxide solution (2N)

-

Ethyl acetate

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution. If desired, a catalytic amount of concentrated HCl can be added.

-

Heat the mixture to 70-80°C and stir until the starting material is consumed, as monitored by TLC (typically 1.5-3 hours).

-

Cool the reaction mixture to room temperature and carefully add 2N sodium hydroxide solution until the pH is basic (pH > 10) to precipitate tin salts.

-

Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The crude product can be further purified by column chromatography.

Protocol 4: Catalyzed Sodium Borohydride Reduction

This protocol offers a rapid and high-yielding reduction at room temperature, utilizing the enhanced reactivity of sodium borohydride in the presence of a nickel catalyst.[1][4][5]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Acetonitrile

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).

-

Add a catalytic amount of Nickel(II) chloride hexahydrate (0.1-0.2 eq) to the solution and stir for a few minutes.

-

Cool the mixture in an ice bath and add sodium borohydride (3.0-4.0 eq) portion-wise. A black precipitate of nickel boride will form, and gas evolution may be observed.

-

Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete in as little as 5-20 minutes. Monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain 3-Chloro-2-aminobenzotrifluoride.

These protocols provide a comprehensive guide for the reduction of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. It is recommended to perform a small-scale trial to optimize the reaction conditions before proceeding to a larger scale.

References

- 1. asianpubs.org [asianpubs.org]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Application Notes and Protocols: 3-Chloro-2-nitrobenzotrifluoride as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-chloro-2-nitrobenzotrifluoride as a key intermediate in the synthesis of pharmaceutical compounds. The unique substitution pattern of this molecule, featuring chloro, nitro, and trifluoromethyl groups, makes it an excellent starting material for the construction of complex heterocyclic structures prevalent in modern drug discovery.

Introduction: The Strategic Importance of this compound

This compound is a valuable building block in medicinal chemistry. Its trifluoromethyl group can enhance metabolic stability and lipophilicity of a drug molecule, while the nitro and chloro substituents provide reactive handles for a variety of chemical transformations. The primary and most crucial transformation of this intermediate is the selective reduction of the nitro group to an amine, yielding 2-amino-3-chlorobenzotrifluoride. This aniline derivative serves as a versatile precursor for the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.

Key Synthetic Transformation: Reduction to 2-Amino-3-chlorobenzotrifluoride

The reduction of the nitro group in this compound is a pivotal step. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and selectivity.

Experimental Protocol 1: Catalytic Hydrogenation of this compound

Objective: To synthesize 2-amino-3-chlorobenzotrifluoride via the catalytic hydrogenation of this compound.

Materials:

-

This compound

-

Palladium on carbon (5% Pd/C), 50% wet

-

Methanol (reagent grade)

-

Hydrogen gas

-

Nitrogen gas

-

Pressurized hydrogenation reactor (e.g., Parr hydrogenator)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a suitable pressure vessel, a solution of this compound (10.0 g, 44.3 mmol) in methanol (100 mL) is prepared.

-

To this solution, 5% palladium on carbon (0.5 g, 50% wet) is added as a slurry in methanol.

-

The reactor is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas.

-

The reaction mixture is stirred and pressurized with hydrogen gas to 50 psi.

-

The reaction is gently heated to 40-50 °C and maintained at this temperature with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction (typically 4-6 hours), the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

-

The reactor is purged with nitrogen gas.

-

The reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with methanol.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 2-amino-3-chlorobenzotrifluoride can be purified by distillation or recrystallization if necessary.

Quantitative Data:

| Parameter | Value | Reference |